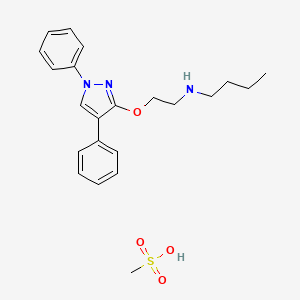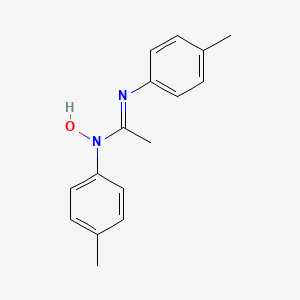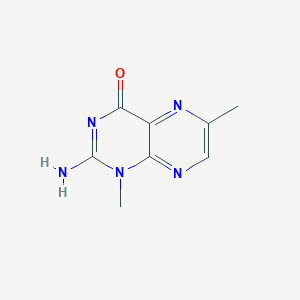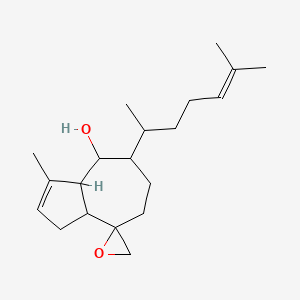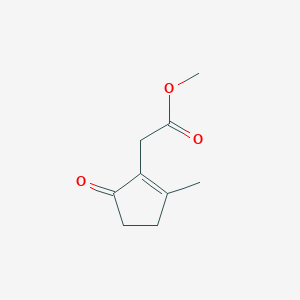
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C10H14O3. It is a clear liquid that ranges in color from colorless to pale yellow or pale red . This compound is known for its fruity, nutty aroma and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reduction of lactone followed by selective epoxidation of the olefin in the cyclopentenol ring . Another method includes the Johnson-Claisen rearrangement, which optimizes the yield of an intermediate, methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins.
Medicine: Its derivatives are studied for their potential anticancer properties.
Industry: It is used in the production of fragrances and flavorings due to its fruity aroma.
Mécanisme D'action
The mechanism of action of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate involves the formation of covalent bonds with the SH groups of core proteins through Michael addition. This interaction leads to the loss of basic biochemical functions of the proteins, manifesting its bioactivity . The compound’s moderate chemical stability poses challenges in developing clinically acceptable drugs based on it .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (5-oxocyclopent-1-en-1-yl)acetate: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Known for its use in fragrances, this compound has a different ring structure.
Uniqueness
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its role as a subunit in pharmacologically important compounds further highlights its significance in scientific research .
Propriétés
Numéro CAS |
64140-92-7 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 2-(2-methyl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(6)5-9(11)12-2/h3-5H2,1-2H3 |
Clé InChI |
BKYLKYCUGLTFMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


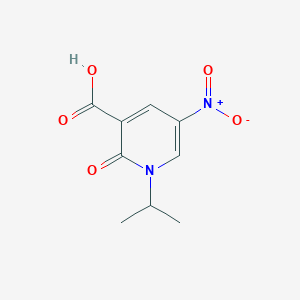
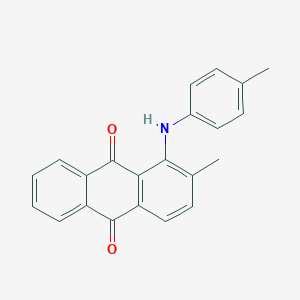

![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
silane](/img/structure/B14505345.png)
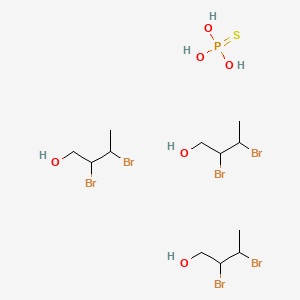
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
